molecular formula C14H27NO B13769571 Aziridine, 1-lauroyl- CAS No. 48163-10-6

Aziridine, 1-lauroyl-

Cat. No.: B13769571
CAS No.: 48163-10-6
M. Wt: 225.37 g/mol
InChI Key: XLOMPIAMFZQSFP-UHFFFAOYSA-N
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Description

Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.

Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride

Industrial Production Methods

Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.

    Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.

Major Products Formed

    Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.

    Oxidation: Aziridine N-oxides are the primary products.

    Reduction: The primary products are amines.

Mechanism of Action

The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .

Comparison with Similar Compounds

Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:

Conclusion

Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

CAS No.

48163-10-6

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

1-(aziridin-1-yl)dodecan-1-one

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3

InChI Key

XLOMPIAMFZQSFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CC1

Origin of Product

United States

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